molecular formula C24H46N4O.C2H4O2<br>C26H50N4O3 B12709661 N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate CAS No. 93942-13-3

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate

Cat. No.: B12709661
CAS No.: 93942-13-3
M. Wt: 466.7 g/mol
InChI Key: SYYXLNZDADKOHJ-ICUOVBAUSA-N
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Description

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate is a complex organic compound with a molecular formula of C26H52N4O3. This compound is characterized by its long aliphatic chain and multiple amine groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate typically involves the reaction of octadeca-9,12,15-trienoic acid with a polyamine such as triethylenetetramine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amides.

Scientific Research Applications

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular signaling and interactions.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate involves its interaction with specific molecular targets. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide
  • N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadecanamide

Uniqueness

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate is unique due to its long aliphatic chain with multiple unsaturations, which imparts distinct chemical and physical properties compared to its saturated or shorter-chain analogs.

Properties

CAS No.

93942-13-3

Molecular Formula

C24H46N4O.C2H4O2
C26H50N4O3

Molecular Weight

466.7 g/mol

IUPAC Name

acetic acid;(9E,12E,15E)-N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadeca-9,12,15-trienamide

InChI

InChI=1S/C24H46N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25;1-2(3)4/h3-4,6-7,9-10,26-27H,2,5,8,11-23,25H2,1H3,(H,28,29);1H3,(H,3,4)/b4-3+,7-6+,10-9+;

InChI Key

SYYXLNZDADKOHJ-ICUOVBAUSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCN.CC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNCCN.CC(=O)O

Origin of Product

United States

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